molecular formula C18H17N2+ B14427153 6H-Pyrido[4,3-b]carbazolium, 1,2,5-trimethyl- CAS No. 81531-64-8

6H-Pyrido[4,3-b]carbazolium, 1,2,5-trimethyl-

Cat. No.: B14427153
CAS No.: 81531-64-8
M. Wt: 261.3 g/mol
InChI Key: OEKAAQGTAWUHFK-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6H-Pyrido[4,3-b]carbazolium, 1,2,5-trimethyl- is a heterocyclic aromatic compound that belongs to the class of pyridocarbazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrido[4,3-b]carbazolium, 1,2,5-trimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of a pyridine derivative and a carbazole derivative, followed by methylation at the 1, 2, and 5 positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

6H-Pyrido[4,3-b]carbazolium, 1,2,5-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the ring .

Scientific Research Applications

6H-Pyrido[4,3-b]carbazolium, 1,2,5-trimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 6H-Pyrido[4,3-b]carbazolium, 1,2,5-trimethyl- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may intercalate into DNA, disrupting the replication process and leading to cell death. The compound’s structure allows it to fit between DNA base pairs, stabilizing the DNA complex and preventing proper function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-Pyrido[4,3-b]carbazolium, 1,2,5-trimethyl- is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

81531-64-8

Molecular Formula

C18H17N2+

Molecular Weight

261.3 g/mol

IUPAC Name

1,2,5-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium

InChI

InChI=1S/C18H16N2/c1-11-13-8-9-20(3)12(2)15(13)10-16-14-6-4-5-7-17(14)19-18(11)16/h4-10H,1-3H3/p+1

InChI Key

OEKAAQGTAWUHFK-UHFFFAOYSA-O

Canonical SMILES

CC1=C2C=C[N+](=C(C2=CC3=C1NC4=CC=CC=C43)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.